8-bromophthalazin-1-ol
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Overview
Description
8-Bromophthalazin-1-ol is a chemical compound with the molecular formula C8H5BrN2O It is a derivative of phthalazine, a bicyclic heterocycle containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-bromophthalazin-1-ol typically involves the bromination of phthalazin-1-ol. One common method is the reaction of phthalazin-1-ol with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 8-Bromophthalazin-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phthalazinones, while oxidation can produce phthalazinone derivatives with different oxidation states.
Scientific Research Applications
8-Bromophthalazin-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activity, including antimicrobial and anticancer properties.
Materials Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 8-bromophthalazin-1-ol involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Phthalazin-1-ol: The parent compound without the bromine substitution.
6-Bromophthalazin-1-ol: A positional isomer with the bromine atom at a different position.
Phthalazinone Derivatives: Various derivatives with different substituents on the phthalazine ring.
Uniqueness: 8-Bromophthalazin-1-ol is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties compared to other phthalazinone derivatives. This uniqueness makes it valuable for specific applications where these properties are desired.
Properties
CAS No. |
2322841-67-6 |
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Molecular Formula |
C8H5BrN2O |
Molecular Weight |
225 |
Purity |
95 |
Origin of Product |
United States |
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